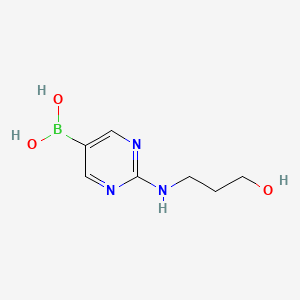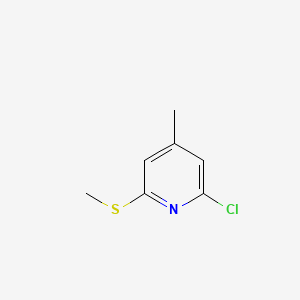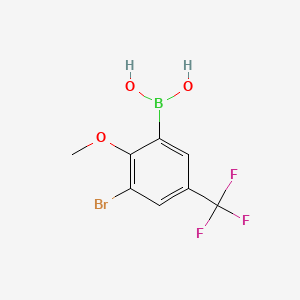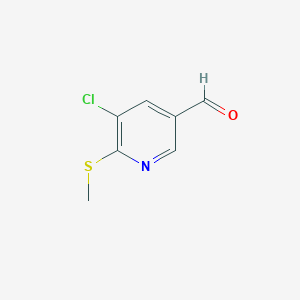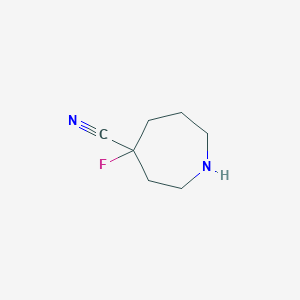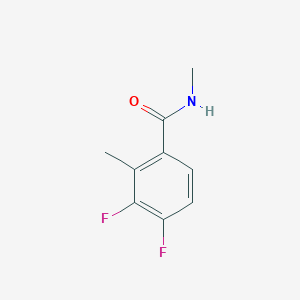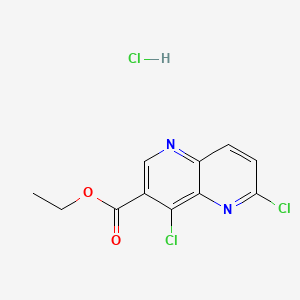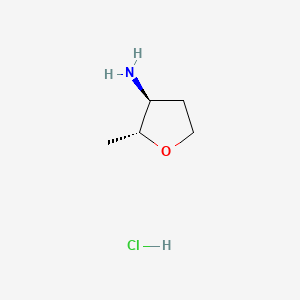
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is a chiral amine compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. The compound consists of a tetrahydrofuran ring with a methyl group and an amine group attached at specific positions, making it an interesting subject for stereochemical studies and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-glycidol and (S)-lactic acid.
Ring Formation: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of Methyl and Amine Groups: The methyl group is introduced via alkylation reactions, while the amine group is introduced through amination reactions using reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various derivatives with different functional groups.
科学的研究の応用
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
類似化合物との比較
Similar Compounds
- (2R,3R)-2-methyltetrahydrofuran-3-amine
- (2S,3S)-2-methyltetrahydrofuran-3-amine
- (2S,3R)-2-methyltetrahydrofuran-3-amine
Uniqueness
(2R,3S)-2-methyltetrahydrofuran-3-amine;hydrochloride is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications, making it a valuable compound for targeted research and development.
特性
分子式 |
C5H12ClNO |
|---|---|
分子量 |
137.61 g/mol |
IUPAC名 |
(2R,3S)-2-methyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1 |
InChIキー |
BIDHTLIFGLSEPA-JBUOLDKXSA-N |
異性体SMILES |
C[C@@H]1[C@H](CCO1)N.Cl |
正規SMILES |
CC1C(CCO1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


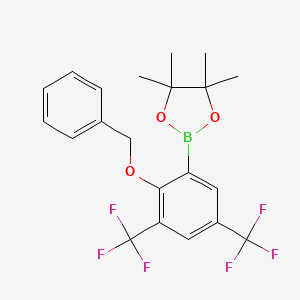
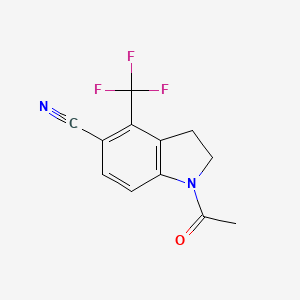
![3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14023270.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)
